4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
KHS101 hydrochloride is a small molecule that interacts with Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) . TACC3 is a key component of centrosome-microtubule dynamic networks . It plays critical roles in protecting microtubule stability and centrosome integrity, which are often dysregulated in cancers .
Mode of Action
KHS101 hydrochloride selectively induces a neuronal differentiation phenotype by interacting with TACC3 . It also disrupts the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) in glioblastoma multiforme (GBM) cells .
Biochemical Pathways
KHS101 hydrochloride promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . The compound also induces key mitochondrial unfolded protein response factor DDIT3 in vitro and in vivo .
Pharmacokinetics
It’s known that khs101 hydrochloride can cross the blood-brain barrier (bbb), which is crucial for its effectiveness in brain-related conditions .
Result of Action
KHS101 hydrochloride promotes tumor cell death in diverse GBM cell models, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines . It also induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) and suppresses astrocyte formation .
Action Environment
It’s known that khs101 hydrochloride can function effectively in the complex environment of the brain, as it can cross the bbb .
Biochemical Analysis
Biochemical Properties
KHS101 hydrochloride interacts with the transforming acidic coiled-coil-containing protein 3 (TACC3), a protein involved in the dynamic network of centrosomal microtubules . This interaction induces a neuronal differentiation phenotype in cultured hippocampal neural progenitor cells (NPCs) . The nature of this interaction is selective and dose-dependent, with an EC50 of approximately 1 μM .
Cellular Effects
KHS101 hydrochloride has a significant impact on various types of cells and cellular processes. In GBM cells, it promotes the aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . It does not affect the viability of non-cancerous brain cell lines .
Molecular Mechanism
The molecular mechanism of KHS101 hydrochloride involves disrupting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . This disruption leads to the aggregation of an enzymatic network that regulates energy metabolism . The result is a significant decrease in the bioenergetic capacity and glycolytic activity of GBM cells .
Temporal Effects in Laboratory Settings
In laboratory settings, KHS101 hydrochloride has shown to have temporal effects. For instance, it has been observed that the subcutaneous injection of 3 mg/kg KHS101 for 7 days before conditioned place preference (CPP) training prolonged CPP extinction, while the same treatment after training accelerated extinction .
Dosage Effects in Animal Models
In animal models, the effects of KHS101 hydrochloride vary with different dosages. Systemic administration of KHS101 reduced tumor growth and increased survival in two intracranial patient-derived xenograft tumor models in mice . No discernible side effects were reported .
Metabolic Pathways
KHS101 hydrochloride disrupts metabolic pathways in GBM cells by inhibiting HSPD1, a key player in mitochondrial energy metabolism . This results in compromised glycolysis and OXPHOS, leading to metabolic energy depletion in KHS101-treated GBM cells .
Transport and Distribution
While specific transporters or binding proteins for KHS101 hydrochloride have not been identified, it has been shown to distribute to the brain and significantly increase neuronal differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KHS101 hydrochloride involves multiple steps, starting from the appropriate pyrimidine and thiazole derivatives. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of ≥98% .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is synthesized in research laboratories under controlled conditions to ensure high purity and consistency. The compound is stored in a desiccated state at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: KHS101 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to study its stability and reactivity.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Substitution reactions are used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of KHS101 hydrochloride .
Scientific Research Applications
KHS101 hydrochloride has several scientific research applications, including:
Neuroscience: It is used to induce neuronal differentiation in cultured hippocampal neural progenitor cells and suppress astrocyte formation.
Cancer Research: The compound has shown potential in disrupting energy metabolism in glioblastoma cells, leading to reduced tumor growth in mice.
Molecular Biology: KHS101 hydrochloride interacts with transforming acidic coiled-coil-containing protein 3 (TACC3), making it a valuable tool for studying protein interactions and cellular pathways.
Comparison with Similar Compounds
KHS101: The non-hydrochloride form of the compound, which also induces neuronal differentiation.
Other TACC3 Inhibitors: Compounds that inhibit transforming acidic coiled-coil-containing protein 3, such as specific small molecule inhibitors used in cancer research.
Uniqueness: KHS101 hydrochloride is unique due to its dual role in promoting neuronal differentiation and disrupting energy metabolism in cancer cells. Its ability to selectively induce neuronal differentiation and interact with specific molecular targets like transforming acidic coiled-coil-containing protein 3 and heat shock protein family D member 1 sets it apart from other similar compounds .
Properties
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQHPQJFRKGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.